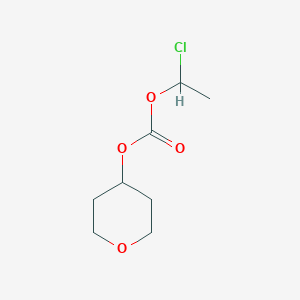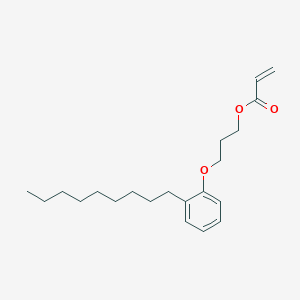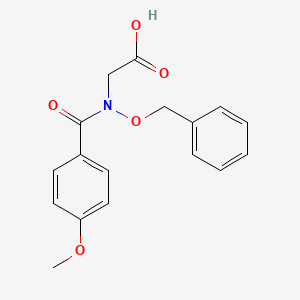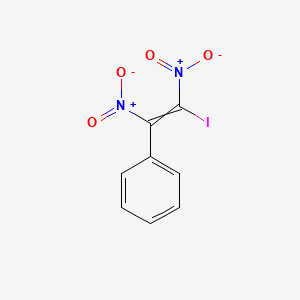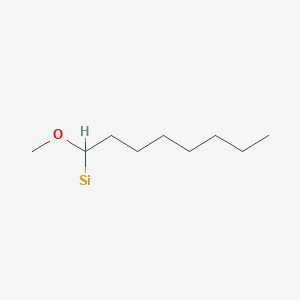![molecular formula C16H18N4O4 B14268464 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol CAS No. 136768-48-4](/img/structure/B14268464.png)
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, attached to a nitrophenyl group. The presence of the ethoxy and ethan-1-ol groups further adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol typically involves a multi-step process. One common method starts with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with aniline to produce the azo compound. The final step involves the reaction of this azo compound with 2-(2-chloroethoxy)ethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted ethoxy derivatives.
科学研究应用
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用机制
The mechanism of action of 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can result in the modulation of cellular processes, including apoptosis and cell proliferation.
相似化合物的比较
Similar Compounds
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}ethoxy)ethan-1-ol: Similar structure but lacks the anilino group.
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethanol: Similar structure but with a different functional group.
Uniqueness
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol is unique due to the presence of both the anilino and ethoxy groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
136768-48-4 |
|---|---|
分子式 |
C16H18N4O4 |
分子量 |
330.34 g/mol |
IUPAC 名称 |
2-[2-[4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]ethanol |
InChI |
InChI=1S/C16H18N4O4/c21-10-12-24-11-9-17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(22)23/h1-8,17,21H,9-12H2 |
InChI 键 |
MDDBHZWFAMMAME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NCCOCCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


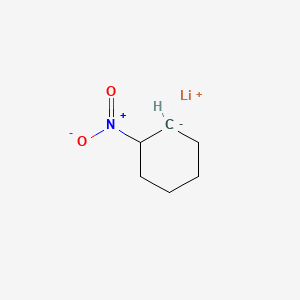
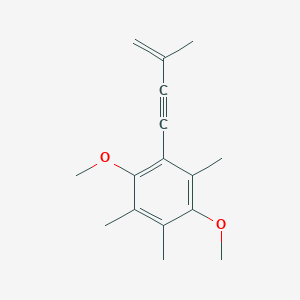


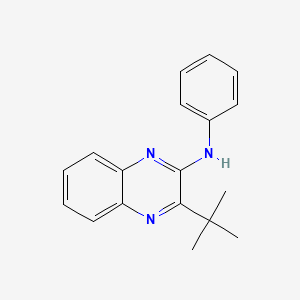
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
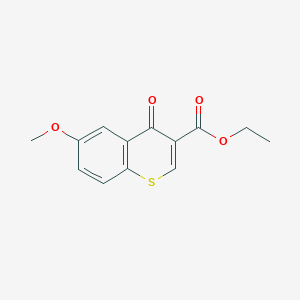
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
